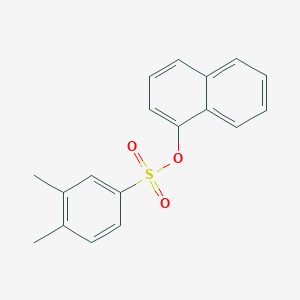
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, or BSDOP, is a unique chemical compound with a wide variety of potential applications in scientific research. BSDOP has been found to have a range of biochemical and physiological effects, and its synthesis method is relatively simple. In
Scientific Research Applications
BSDOP has a wide range of potential applications in scientific research. Its unique properties make it a useful tool for studying the effects of certain compounds on biochemical and physiological processes. BSDOP has been used in studies of the effects of certain compounds on the activity of cytochrome P450 enzymes, which are involved in drug metabolism. BSDOP has also been used in research on the effects of certain compounds on the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. BSDOP has also been used to study the effects of certain compounds on the activity of the enzyme dihydrofolate reductase, which is involved in the regulation of folate metabolism.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential role in cell biology .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their potential as nootropic agents . These compounds were tested for their activity in a scopolamine-induced amnesia model .
Biochemical Pathways
Similar compounds have been found to exhibit various biologically vital properties, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their ld50 values, which are around 870–1000 mg/kg .
Result of Action
Similar compounds have been tested for their nootropic activity, suggesting potential cognitive-enhancing effects .
Action Environment
It’s worth noting that the synthesis and evaluation of similar compounds have been conducted under various experimental conditions .
Advantages and Limitations for Lab Experiments
BSDOP has a number of advantages and limitations for use in lab experiments. One of the main advantages of using BSDOP is that it is a relatively simple compound to synthesize. This makes it an ideal compound for use in experiments where the synthesis of complex compounds is not feasible. Additionally, BSDOP has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds on biochemical and physiological processes. One of the main limitations of using BSDOP is that it is a relatively new compound, and as such, its effects are not fully understood. Additionally, BSDOP has been found to be toxic at high concentrations, so it should be used with caution in lab experiments.
Future Directions
There are a number of potential future directions for BSDOP research. One direction is to further explore its effects on cytochrome P450 enzymes and other enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential anti-inflammatory and anti-cancer effects of BSDOP. Additionally, research could be conducted to explore the potential of BSDOP as an antioxidant. Finally, further research could be conducted to explore the potential of BSDOP as an inhibitor of other enzymes involved in biochemical and physiological processes.
Synthesis Methods
BSDOP is synthesized through a multi-step process that begins with the reaction of 1-benzyl-4-pyrrolidin-2-one and 5-chloro-4,5-dihydro-1,3,4-oxadiazol-2-amine. This reaction is catalyzed by tin(II) chloride and yields the desired product BSDOP. An alternate method of synthesis involves the reaction of 1-benzyl-4-pyrrolidin-2-one and 5-sulfanilamido-4,5-dihydro-1,3,4-oxadiazol-2-amine, which is catalyzed by zinc chloride.
properties
IUPAC Name |
1-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-6-10(12-14-15-13(19)18-12)8-16(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCRHHGCKMVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)
![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)

![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)